ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
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Overview
Description
Ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex heterocyclic compound that features a thiophene ring fused with a pyranopyridine structureThe presence of the thiophene ring, known for its biological activity, adds to the compound’s versatility and potential therapeutic benefits .
Preparation Methods
The synthesis of ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with pyranopyridine intermediates under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain kinases or interfere with DNA replication, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and pyranopyridine analogs. Compared to these compounds, ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is unique due to its specific structural features and the combination of the thiophene and pyranopyridine rings.
Properties
Molecular Formula |
C15H13NO5S |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
ethyl 2,5-dioxo-4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H13NO5S/c1-2-20-15(19)10-6-16-14(18)12-9(8-3-4-22-7-8)5-11(17)21-13(10)12/h3-4,6-7,9H,2,5H2,1H3,(H,16,18) |
InChI Key |
LDWUDGLFQRJCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CSC=C3 |
Origin of Product |
United States |
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